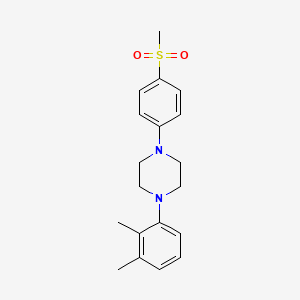![molecular formula C18H17FN6O2 B12246629 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12246629.png)
3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the triazole-pyrrolidine moiety. Key steps include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Triazole-Pyrrolidine Moiety: This can be done through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- 3-(3-bromophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
Uniqueness
Compared to its analogs, 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17FN6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone |
InChI |
InChI=1S/C18H17FN6O2/c19-14-3-1-2-13(8-14)15-4-5-17(23-21-15)27-11-12-6-7-25(10-12)18(26)16-9-20-24-22-16/h1-5,8-9,12H,6-7,10-11H2,(H,20,22,24) |
InChI Key |
AFGABQAPDIEXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C(=O)C4=NNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12246556.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide](/img/structure/B12246562.png)
![2-cyclopropyl-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12246567.png)
![3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12246568.png)
![2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246572.png)
![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine](/img/structure/B12246581.png)
![2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide](/img/structure/B12246593.png)
![N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide](/img/structure/B12246595.png)
![3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12246598.png)
![1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B12246609.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12246613.png)
![2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12246617.png)
![3-[5-(5-Methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12246621.png)
